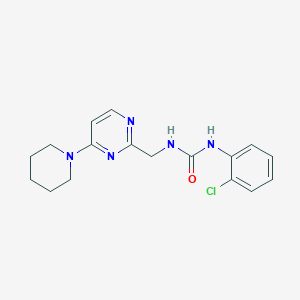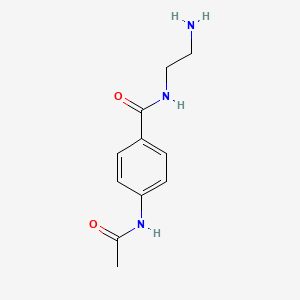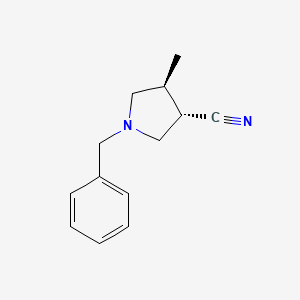![molecular formula C17H16N2O4S2 B3005221 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-50-7](/img/structure/B3005221.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide" is a polyfunctionalized heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities, such as cyanoacetamide derivatives and substituted thiophenes, which are of interest due to their potential antitumor activities and applications in heterocyclic synthesis .
Synthesis Analysis
The synthesis of related compounds involves the reaction of amino-substituted thiophenes with cyanoacetate or similar reagents to form cyanoacetamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a key precursor used for further heterocyclic transformations . Another synthesis route involves the acylation reaction of trifluoroacetic anhydride with an amino-substituted thiophene . These methods highlight the versatility of cyanoacetamide derivatives as synthons for constructing diverse heterocyclic systems.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a trifluoroacetamide derivative of a tetrahydrobenzo[b]thiophene was determined by X-ray diffraction, revealing a half-chair conformation for the cyclohexene ring and a planar thiophene ring . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives in heterocyclic synthesis is well-documented. These compounds can undergo a range of reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, leading to the formation of various heterocyclic systems such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The choice of reagents and reaction conditions can steer the synthetic pathway towards specific products.
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are influenced by their functional groups and molecular structure. While the provided papers do not detail the specific properties of "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide," they do suggest that similar compounds exhibit high inhibitory effects against various human cancer cell lines, indicating their potential as antitumor agents . The synthetic procedures described are generally simple, involve one-pot reactions, and are conducted under mild conditions, which is advantageous for yield production and further biological investigations .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One significant area of research on this compound is its potential as an antimicrobial agent. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, including N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and evaluated them for their antibacterial and antifungal activities, demonstrating promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor and Anticancer Applications
The compound has also been investigated for its antitumor properties. Research by Shams et al. (2010) synthesized various heterocyclic derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Most compounds displayed high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010).
Applications in Dyeing and Textile Finishing
This compound has been utilized in the development of antimicrobial dyes and dye precursors for textile finishing. In a study by Shams et al. (2011), a series of novel polyfunctionalized acyclic and heterocyclic dye precursors based on this compound were synthesized, characterized, and evaluated for their antimicrobial activities. These dyes demonstrated significant activity against most tested organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).
Synthesis of Related Compounds for Diverse Applications
Further research has focused on synthesizing related compounds for various applications. Gouda et al. (2010) utilized a similar compound as a key intermediate for synthesizing derivatives with antimicrobial properties. Some of these compounds exhibited promising activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Another study by Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a similar compound, some of which showed inhibitory effects on different cell lines (Albratty, El-Sharkawy, & Alam, 2017).
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-23-11-5-7-12(8-6-11)25(21,22)10-16(20)19-17-14(9-18)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAGTWJEAVNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)


![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)
